2H,5'H-5,5'-Bitetrazole
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Overview
Description
2H,5’H-5,5’-Bitetrazole is a nitrogen-rich heterocyclic compound known for its high energy density and stability It is a member of the tetrazole family, characterized by the presence of multiple nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,5’H-5,5’-Bitetrazole typically involves the cyclization of hydrazine derivatives with nitriles or other suitable precursors. One common method includes the reaction of hydrazine with cyanogen azide under controlled conditions to form the tetrazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2H,5’H-5,5’-Bitetrazole often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is initiated under specific temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain high-purity 2H,5’H-5,5’-Bitetrazole.
Chemical Reactions Analysis
Types of Reactions: 2H,5’H-5,5’-Bitetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple nitrogen atoms, which can act as nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2H,5’H-5,5’-Bitetrazole, leading to the formation of nitro derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amine derivatives.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Scientific Research Applications
2H,5’H-5,5’-Bitetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: 2H,5’H-5,5’-Bitetrazole is used in the formulation of high-energy materials, such as explosives and propellants, due to its high energy density and stability.
Mechanism of Action
The mechanism of action of 2H,5’H-5,5’-Bitetrazole involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the release of energy upon decomposition. The compound’s high nitrogen content contributes to its energetic properties, making it suitable for use in explosives and propellants.
Comparison with Similar Compounds
1H,1’H-5,5’-Bitetrazole: Another member of the tetrazole family with similar energetic properties.
4,4’-Bistetrazole: A compound with a similar structure but different reactivity and stability.
5,5’-Bitetrazole-1,1’-Diolate: Known for its use in high-energy materials and its unique thermal stability.
Uniqueness: 2H,5’H-5,5’-Bitetrazole stands out due to its high nitrogen content and stability, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
634151-41-0 |
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Molecular Formula |
C2H2N8 |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
5-(2H-tetrazol-5-yl)-5H-tetrazole |
InChI |
InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h1H,(H,5,6,9,10) |
InChI Key |
LRHXGSUSLIRWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=NN=N1)C2=NNN=N2 |
Origin of Product |
United States |
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